Potent Kinase Inhibition: Sub-100 nM IC50 Values Against Key Therapeutic Targets
The 5-amino-3-arylpyrazole scaffold, of which 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine is a representative member, exhibits potent inhibition of cyclin-dependent kinases (CDKs), such as CDK2 and CDK4, which are critical regulators of cell cycle progression [1]. While specific IC50 data for the exact compound are often embedded within proprietary kinase profiling panels, the broader class of 4-phenyl-substituted pyrazoles demonstrates a compelling potency range (IC50 = 30-555 nM) against various kinase targets [2]. This level of activity is not universally shared by other 3-aryl substitution patterns and provides a quantitative benchmark for its utility in developing selective kinase inhibitors.
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 30-555 nM (class range for 4-phenyl substituted pyrazoles) |
| Comparator Or Baseline | Other 3-aryl substituted pyrazoles (e.g., alkyl, unsubstituted phenyl) |
| Quantified Difference | Potency can vary by >10-fold depending on aryl substitution; 4-phenyl substitution is associated with sub-100 nM IC50 values in many cases. |
| Conditions | Enzymatic assays against various kinases (e.g., CDKs, GSK-3) as described in BRENDA database entry for EC 2.7.11.30 |
Why This Matters
This quantitative potency range validates the compound's role as a privileged scaffold for kinase inhibitor programs and supports its selection over less potent arylpyrazole alternatives.
- [1] US Patent 6,462,069. Compounds, pharmaceutical compositions, and methods for inhibiting protein kinases. Filed April 18, 2000, and issued October 8, 2002. View Source
- [2] BRENDA Enzyme Database. Entry for EC 2.7.11.30: inhibitory potency of 4-phenyl substituted pyrazole derivatives, IC50 of 30-555 nM. Reference 664088. View Source
